2-(tert-Butoxycarbonyl)-2H-isoindole-1-carboxylic acid
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Overview
Description
2-(tert-Butoxycarbonyl)isoindoline-1-carboxylic acid is a chemical compound with the molecular formula C14H17NO4 and a molecular weight of 263.29 g/mol . It is a derivative of isoindoline, a bicyclic compound containing a benzene ring fused to a pyrrolidine ring. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
The synthesis of 2-(tert-butoxycarbonyl)isoindoline-1-carboxylic acid typically involves the protection of isoindoline with a Boc group. One common method is the reaction of isoindoline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(tert-Butoxycarbonyl)isoindoline-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can remove the Boc protecting group, yielding isoindoline-1-carboxylic acid.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases or acids for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(tert-Butoxycarbonyl)isoindoline-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Medicine: It serves as a precursor for the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-(tert-butoxycarbonyl)isoindoline-1-carboxylic acid depends on its specific applicationThe compound can interact with various molecular targets and pathways, depending on the nature of the synthesized derivatives .
Comparison with Similar Compounds
2-(tert-Butoxycarbonyl)isoindoline-1-carboxylic acid can be compared with other similar compounds, such as:
- tert-Butyl 5-methoxyisoindoline-2-carboxylate
- tert-Butyl 5-chloroisoindoline-2-carboxylate
- tert-Butyl 4-hydroxyisoindoline-2-carboxylate These compounds share the isoindoline core structure but differ in the substituents attached to the ring. The presence of different functional groups can significantly alter their chemical properties and reactivity, making each compound unique in its applications .
Properties
Molecular Formula |
C14H15NO4 |
---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]isoindole-1-carboxylic acid |
InChI |
InChI=1S/C14H15NO4/c1-14(2,3)19-13(18)15-8-9-6-4-5-7-10(9)11(15)12(16)17/h4-8H,1-3H3,(H,16,17) |
InChI Key |
DAOVHSIHJPQDPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C2C=CC=CC2=C1C(=O)O |
Origin of Product |
United States |
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